molecular formula C24H31N5O B264889 N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Número de catálogo B264889
Peso molecular: 405.5 g/mol
Clave InChI: RRIMYOYFXSMBCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, also known as BPN14770, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. It is a selective inhibitor of phosphodiesterase-4D (PDE4D) and has shown promising results in preclinical studies.

Mecanismo De Acción

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway and enhances synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased cAMP levels and PKA activity in the brain
- Reduced amyloid-beta levels and tau phosphorylation in mouse models of Alzheimer's disease
- Enhanced synaptic plasticity and long-term potentiation (LTP)
- Anti-inflammatory effects, including reduced levels of pro-inflammatory cytokines

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its selectivity for PDE4D, which minimizes off-target effects and reduces the risk of adverse events. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for chronic dosing in preclinical studies. However, one limitation of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its relatively low potency compared to other PDE4 inhibitors, which may require higher doses for therapeutic efficacy.

Direcciones Futuras

There are several future directions for research on N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, including:
- Clinical trials in patients with Alzheimer's disease and Fragile X syndrome
- Investigation of the potential therapeutic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in other neurological disorders, such as Parkinson's disease and schizophrenia
- Optimization of the pharmacokinetic properties and potency of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide to improve its therapeutic efficacy
- Development of biomarkers to monitor the pharmacodynamic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in clinical trials
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Métodos De Síntesis

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide involves several steps, including the coupling of 4-phenylpiperazine with 1-propyl-1H-benzimidazole-5-carboxylic acid, followed by the protection of the resulting intermediate and subsequent reduction to yield the final product. The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been described in detail in a patent application filed by Tetra Discovery Partners, the company that developed the drug.

Aplicaciones Científicas De Investigación

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been extensively studied in preclinical models of cognitive impairment, including mouse models of Alzheimer's disease and Fragile X syndrome. In these studies, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has also been shown to have potential therapeutic effects in other neurological disorders, such as Parkinson's disease and schizophrenia.

Propiedades

Nombre del producto

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Fórmula molecular

C24H31N5O

Peso molecular

405.5 g/mol

Nombre IUPAC

N-[2-[(4-phenylpiperazin-1-yl)methyl]-1-propylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C24H31N5O/c1-3-12-29-22-11-10-19(25-24(30)4-2)17-21(22)26-23(29)18-27-13-15-28(16-14-27)20-8-6-5-7-9-20/h5-11,17H,3-4,12-16,18H2,1-2H3,(H,25,30)

Clave InChI

RRIMYOYFXSMBCQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

SMILES canónico

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.